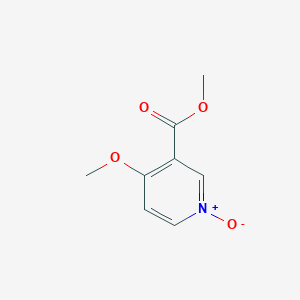
Methyl 4-methoxy-1-oxido-pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate is a chemical compound with the molecular formula C8H9NO4 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is known for its unique structure, which includes a methoxy group, a carboxylate group, and an oxidized nitrogen atom within the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate typically involves the oxidation of the corresponding pyridine derivative. One common method includes the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like methanol at room temperature. The general reaction scheme is as follows:
- Dissolve the starting pyridine derivative in methanol.
- Add hydrogen peroxide and potassium carbonate to the solution.
- Stir the reaction mixture at room temperature for a specified period.
- Filter the mixture to remove any solid byproducts.
- Concentrate the filtrate to obtain the crude product.
- Purify the crude product using column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated equipment and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding pyridine derivative using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Further oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate involves its interaction with specific molecular targets. The oxidized nitrogen atom within the pyridine ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The methoxy and carboxylate groups may also contribute to its binding affinity and specificity towards target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxypyridine N-oxide: Similar structure but lacks the carboxylate group.
4-Ethoxy-3-methyl-1-oxidopyridin-1-ium: Similar structure with an ethoxy group instead of a methoxy group.
4-Methoxy-2,3-dimethyl-1-oxidopyridin-1-ium: Similar structure with additional methyl groups.
Uniqueness
Methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate is unique due to the presence of both a methoxy group and a carboxylate group, which can influence its reactivity and potential applications. The combination of these functional groups with the oxidized nitrogen atom within the pyridine ring makes it a versatile compound for various chemical and biological studies.
Eigenschaften
CAS-Nummer |
40899-41-0 |
|---|---|
Molekularformel |
C8H9NO4 |
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-12-7-3-4-9(11)5-6(7)8(10)13-2/h3-5H,1-2H3 |
InChI-Schlüssel |
RGSKCQUFHPAMIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=[N+](C=C1)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
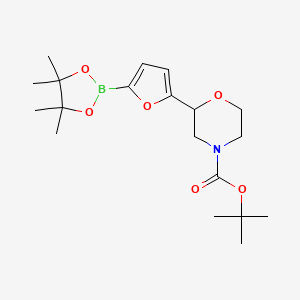

![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)

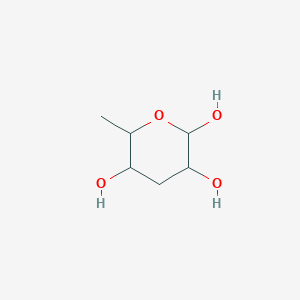


![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
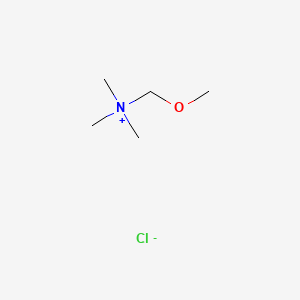

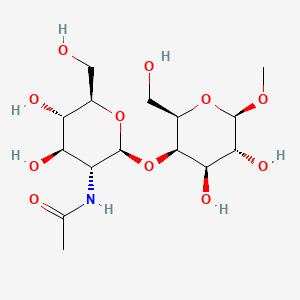
![1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082114.png)
